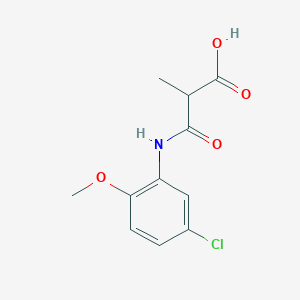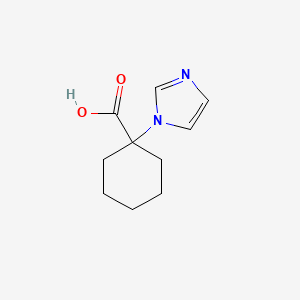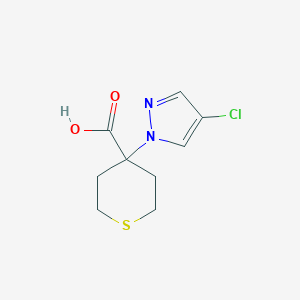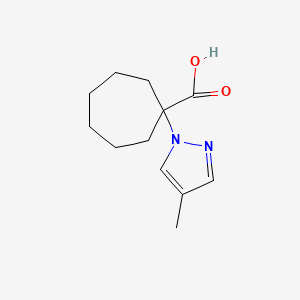
3-(5-Chloro-2-methoxyanilino)-2-methyl-3-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Chloro-2-methoxyanilino)-2-methyl-3-oxopropanoic acid, also known as CMOP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMOP is a synthetic derivative of the natural compound, kainic acid, which is found in seaweed and has been shown to have neuroactive properties. In
Aplicaciones Científicas De Investigación
3-(5-Chloro-2-methoxyanilino)-2-methyl-3-oxopropanoic acid has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including epilepsy and chronic pain. Studies have demonstrated that this compound has anticonvulsant properties and can reduce the severity and frequency of seizures in animal models. Additionally, this compound has been shown to have analgesic properties, reducing pain in animal models of neuropathic pain.
Mecanismo De Acción
The exact mechanism of action of 3-(5-Chloro-2-methoxyanilino)-2-methyl-3-oxopropanoic acid is not fully understood, but it is believed to act as a selective agonist of the kainate subtype of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the brain, and the activation of kainate receptors can lead to neuronal excitation and synaptic plasticity.
Biochemical and Physiological Effects:
In addition to its anticonvulsant and analgesic properties, this compound has been shown to have other biochemical and physiological effects. Studies have demonstrated that this compound can increase the release of dopamine and serotonin in the brain, suggesting that it may have potential applications in the treatment of depression and other mood disorders. Additionally, this compound has been shown to have antioxidant properties, reducing oxidative stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(5-Chloro-2-methoxyanilino)-2-methyl-3-oxopropanoic acid in lab experiments is its selectivity for kainate receptors, which allows for more precise manipulation of neuronal activity. However, one limitation of using this compound is its potential toxicity, as it has been shown to cause neuronal damage at high concentrations.
Direcciones Futuras
There are several potential future directions for research on 3-(5-Chloro-2-methoxyanilino)-2-methyl-3-oxopropanoic acid. One area of interest is the development of more selective agonists for kainate receptors, which could have therapeutic applications in the treatment of various neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of mood disorders and oxidative stress-related diseases.
Métodos De Síntesis
The synthesis of 3-(5-Chloro-2-methoxyanilino)-2-methyl-3-oxopropanoic acid involves a multi-step process that begins with the reaction of 5-chloro-2-methoxyaniline with 2-bromo-2-methylpropionyl chloride to form 3-(5-chloro-2-methoxyanilino)-2-methylpropanoic acid. This intermediate is then converted to this compound through a series of reactions involving the use of sodium hydride and acetic anhydride.
Propiedades
IUPAC Name |
3-(5-chloro-2-methoxyanilino)-2-methyl-3-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-6(11(15)16)10(14)13-8-5-7(12)3-4-9(8)17-2/h3-6H,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFXZWCZAZAVGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)Cl)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-ethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7628251.png)
![[5-Amino-1-(4-fluorophenyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7628259.png)
![3-[[4-(Cyanomethyl)benzoyl]-methylamino]propanoic acid](/img/structure/B7628260.png)
![4-(1,4-Diazepan-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B7628268.png)
![2-[(1-Tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid](/img/structure/B7628274.png)
![2-[4-(4-Chlorophenyl)butanoylamino]-2-methylpropanoic acid](/img/structure/B7628283.png)




![2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid](/img/structure/B7628327.png)
![2-(3-fluorophenyl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B7628342.png)

![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate](/img/structure/B7628363.png)
